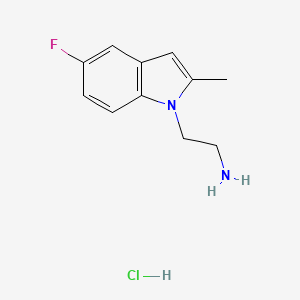
2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring, along with an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylindol-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 2-methylindole.
Fluorination: The fluorine atom is introduced at the 5-position of the indole ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: The methyl group is introduced at the 2-position through a Friedel-Crafts alkylation reaction using methyl iodide and a Lewis acid catalyst like aluminum chloride.
Ethanamine Side Chain: The ethanamine side chain is attached via a nucleophilic substitution reaction using ethylene diamine and a suitable base like sodium hydride.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylindol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylindol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoro-1-methylindol-3-yl)ethanamine
- 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride
- 1-Methyl-2-(4,5,6,7-tetramethyl-1H-indol-3-yl)ethylamine hydrochloride
Uniqueness
2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(5-fluoro-2-methylindol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-8-6-9-7-10(12)2-3-11(9)14(8)5-4-13;/h2-3,6-7H,4-5,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFYIPPEHPWWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC(=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Ethoxyphenyl)-3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2427544.png)
![N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2427547.png)
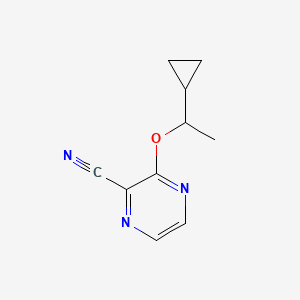
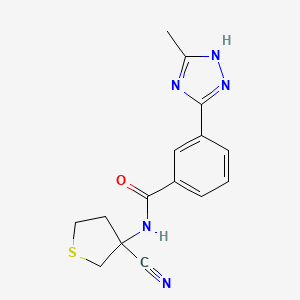

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2427551.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2427552.png)

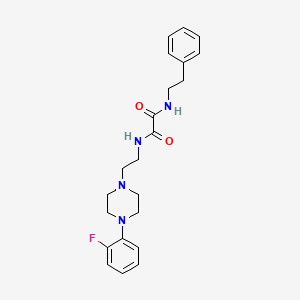
![4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B2427559.png)

![2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile](/img/structure/B2427561.png)
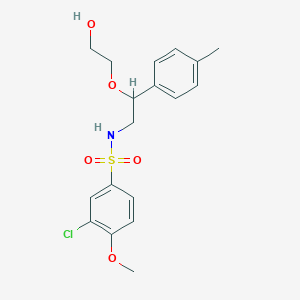
![N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2427564.png)
